(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Description
The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. It also has a fluoroethyl group attached to the azetidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the fluoroethyl group. The 1,2,3-triazole ring could be formed through a click reaction, which is a type of cycloaddition reaction .Molecular Structure Analysis
The molecular formula of the compound is C6H12FNO, and its molecular weight is 133.16 . The presence of the azetidine and 1,2,3-triazole rings would give the molecule a rigid, cyclic structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and 1,2,3-triazole rings, as well as the fluoroethyl group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. The presence of the polar nitrogen atoms and the fluorine atom suggests that it would be soluble in polar solvents .Future Directions
properties
IUPAC Name |
[1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c10-1-2-13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6,8,15H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUIIFBGTWGKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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